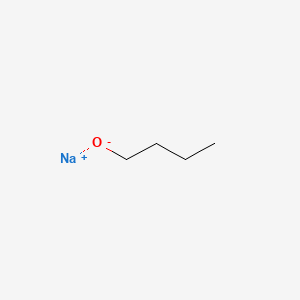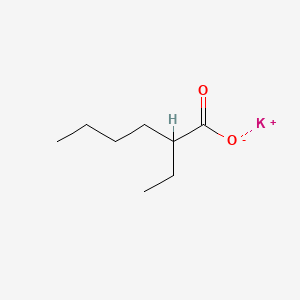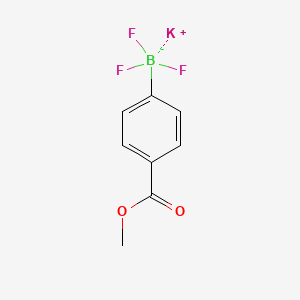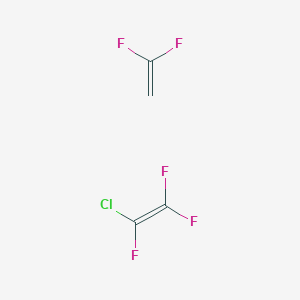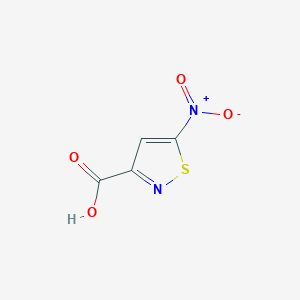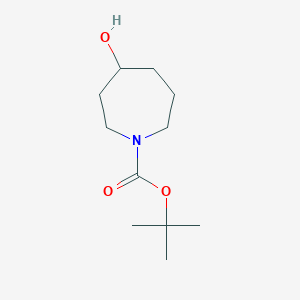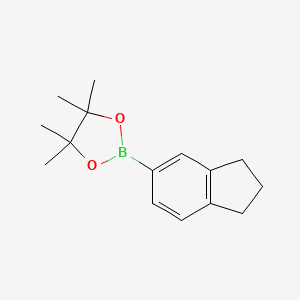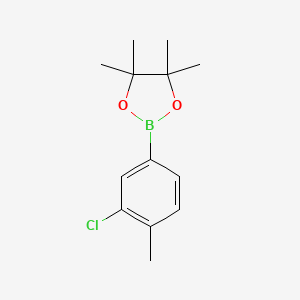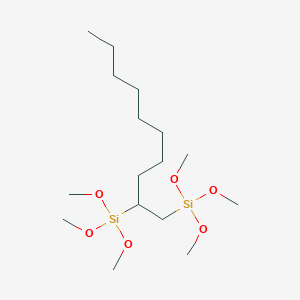
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine: is a silane compound characterized by the presence of silicon atoms bonded to organic groups. This compound is part of the broader class of organosilicon compounds, which are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine typically involves the reaction of octylsilane derivatives with methylamine under controlled conditions. The process generally includes:
Reacting octylsilane with methylamine: This step involves the nucleophilic substitution reaction where the octyl group is introduced to the silicon atom.
Addition of trimethylsilyl groups: This is achieved through the reaction with trimethylchlorosilane in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous flow reactors: These reactors allow for better control over reaction conditions and improved scalability.
Purification steps: Techniques such as distillation and recrystallization are employed to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or ozone, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of simpler silane compounds.
Substitution: Nucleophilic substitution reactions are common, where the silicon atom can be substituted with other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, ozone.
Reducing agents: Lithium aluminum hydride.
Nucleophiles: Halides, alkoxides.
Major Products Formed
Silanol derivatives: Formed through oxidation reactions.
Simpler silane compounds: Resulting from reduction reactions.
Substituted silanes: Produced via nucleophilic substitution.
科学的研究の応用
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine finds applications in various scientific research fields:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
作用機序
The mechanism of action of N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine involves its interaction with various molecular targets:
Silicon-oxygen bonds: The compound can form stable silicon-oxygen bonds, which are crucial in its applications in materials science.
Hydrophobic interactions: The octyl groups contribute to the hydrophobic nature of the compound, enhancing its compatibility with organic substrates.
Catalytic activity: In some reactions, the compound can act as a catalyst, facilitating the formation of desired products through its unique chemical structure.
類似化合物との比較
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine can be compared with other similar organosilicon compounds:
N,1,1-Trimethyl-N-(methyl(vinyl)silyl)-1-vinylsilanamine: This compound has vinyl groups instead of octyl groups, leading to different reactivity and applications.
N,1,1-Trimethyl-N-(methyl(phenyl)silyl)-1-phenylsilanamine: The presence of phenyl groups imparts different chemical properties, making it suitable for different applications.
1,3-Diphenyltetramethyldisilazane: This compound has phenyl groups and a different silicon-nitrogen bonding pattern, resulting in unique chemical behavior.
Conclusion
This compound is a versatile organosilicon compound with diverse applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo various reactions and interact with different molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
CAS番号 |
69519-51-3 |
|---|---|
分子式 |
C20H46NSi2 |
分子量 |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChIキー |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
正規SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



